4-Hydroxy-3-methylbenzenesulfonyl fluoride
Overview
Description
4-Hydroxy-3-methylbenzenesulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring. The compound is known for its unique stability and reactivity balance, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylbenzenesulfonyl fluoride typically involves the following steps:
Starting Material: The synthesis begins with 4-Hydroxy-3-methylbenzenesulfonic acid.
Chlorination: The sulfonic acid is converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones.
Reduction: The sulfonyl fluoride group can be reduced to the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines in the presence of a base like triethylamine (TEA).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of sulfonamides.
Scientific Research Applications
4-Hydroxy-3-methylbenzenesulfonyl fluoride has a wide range of applications in scientific research:
Biology: Acts as an electrophilic warhead in covalent inhibitors targeting specific amino acids in proteins.
Medicine: Utilized in the development of protease inhibitors and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylbenzenesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inactivate enzymes or alter protein function, making it useful in the design of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonyl Fluoride: Lacks the methyl group at the 3-position.
3-Methylbenzenesulfonyl Fluoride: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-3-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride.
Uniqueness
4-Hydroxy-3-methylbenzenesulfonyl fluoride is unique due to the presence of both hydroxyl and methyl groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides a balance of hydrophilicity and lipophilicity, enhancing its utility in various applications .
Properties
IUPAC Name |
4-hydroxy-3-methylbenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUZZTFOOGDELL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308213 | |
Record name | 4-hydroxy-3-methylbenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-85-8 | |
Record name | NSC202713 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-3-methylbenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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